molecular formula C5H4F3N3O B11780837 N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide

N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide

Cat. No.: B11780837
M. Wt: 179.10 g/mol
InChI Key: HSEFWVQUOAIOKH-UHFFFAOYSA-N
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Description

N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide: is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a formamide group. This unique structure makes it an interesting subject of study in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole carboxamides, while substitution reactions can introduce different functional groups onto the pyrazole ring .

Scientific Research Applications

N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)formamide is unique due to its specific combination of the trifluoromethyl group, pyrazole ring, and formamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C5H4F3N3O

Molecular Weight

179.10 g/mol

IUPAC Name

N-[1-(trifluoromethyl)pyrazol-4-yl]formamide

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)11-2-4(1-10-11)9-3-12/h1-3H,(H,9,12)

InChI Key

HSEFWVQUOAIOKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)(F)F)NC=O

Origin of Product

United States

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